![molecular formula C21H23N3O2 B2459494 N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 941951-68-4](/img/structure/B2459494.png)
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
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Description
The compound “N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals, and a dihydroisoquinoline ring, which is a type of heterocyclic compound . The methoxyethyl group and the carboxamide group could potentially contribute to the compound’s solubility and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The indole and dihydroisoquinoline rings would contribute to the compound’s rigidity, while the methoxyethyl and carboxamide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the indole ring is known to undergo electrophilic substitution reactions, while the carboxamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely depend on the specific arrangement of its atoms and the presence of functional groups. For instance, the methoxyethyl group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
- Polymer Synthesis : The ethyleneglycolether motif in the compound inspires polymer chemists. For instance, Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) combines this motif and exhibits thermoresponsive behavior . Researchers explore its applications in drug delivery and smart materials.
- Microgels and Drug Release : pH-sensitive microgels based on similar monomers have been studied for controlled drug release . The compound’s amide and ether groups could contribute to such systems.
- Heat Capacity Measurements : The compound’s derivatives, such as 1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate, have been investigated for their heat capacities . Such studies contribute to our understanding of thermodynamics and materials science.
Materials Science and Polymer Chemistry
Thermodynamic Studies and Ionic Liquids
properties
IUPAC Name |
N-[1-(2-methoxyethyl)indol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-13-12-23-15-19(18-8-4-5-9-20(18)23)22-21(25)24-11-10-16-6-2-3-7-17(16)14-24/h2-9,15H,10-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUNDTWPEWYMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide |
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